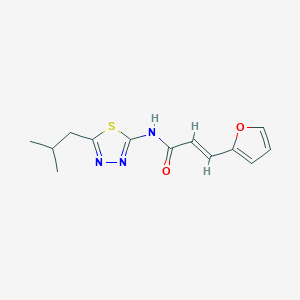

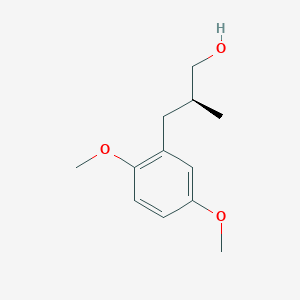

![molecular formula C7H14ClNO B2680843 (3Ar,7aS)-1,2,3,3a,4,6,7,7a-octahydropyrano[3,4-c]pyrrole;hydrochloride CAS No. 2307731-43-5](/img/structure/B2680843.png)

(3Ar,7aS)-1,2,3,3a,4,6,7,7a-octahydropyrano[3,4-c]pyrrole;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of pyrrole derivatives has been a subject of many pharmacological studies over the last hundred years . An example of a synthesis method for a related compound, 3,4-dihydro-2H-pyrroles, involves the hydrogenation and cyclization of nitro ketones . The reaction has a broad scope and the key to the general hydrogenation/cyclization reaction is a highly active, selective, and reusable nickel catalyst .

Molecular Structure Analysis

The molecular structure of pyrrole derivatives, such as “(3Ar,7aS)-1,2,3,3a,4,6,7,7a-octahydropyrano[3,4-c]pyrrole;hydrochloride”, is likely to be complex. Pyrrole is a 5-membered aromatic heterocycle, like furan and thiophene . Unlike furan and thiophene, it has a dipole in which the positive end lies on the side of the heteroatom, with a dipole moment of 1.58 D .

Physical And Chemical Properties Analysis

Pyrrole has a nutty odor and is weakly basic, with a conjugate acid pKa of -3.8 . The most thermodynamically stable pyrrolium cation (C4H6N+) is formed by protonation at the 2 position . Pyrrole is very much less basic than secondary amines but much more acidic .

科学的研究の応用

Synthesis and Conformational Analysis

- Three Lactone Fused Perhydroisoxazolo[2,3-a]pyridines: A Conformational Study : This research discusses the conformational study of three lactone-fused perhydroisoxazolo[2,3-a]pyridines, which might provide insight into the structural analysis relevant to (3Ar,7aS)-1,2,3,3a,4,6,7,7a-octahydropyrano[3,4-c]pyrrole derivatives. The study focuses on the cis and trans fusion of the perhydroisoxazolo[2,3-a]pyridine substructure and the conformation of the piperidine and lactone rings, which could be analogous to understanding the structural properties of related compounds (Alvarez-Larena et al., 1995).

Novel Synthesis Methods

- A Convenient and Highly Stereoselective Method for Synthesis of Octahydropyrano[3,2-b]pyrrole Derivatives : This study introduces a method for synthesizing octahydropyrano[3,2-b]pyrrole derivatives through a double reductive amination from pyranose derivatives, which might be related to the synthesis or applications of (3Ar,7aS)-1,2,3,3a,4,6,7,7a-octahydropyrano[3,4-c]pyrrole; hydrochloride in creating novel fused N-heterobicyclic compounds (Ma et al., 2013).

Application in Chemical Sensing

- Pyreno[2,1-b]pyrrole and Bis(pyreno[2,1-b]pyrrole) as Selective Chemosensors of Fluoride Ion : Although not directly related to the specified compound, this research indicates the potential application of pyrrole derivatives in developing selective chemosensors for fluoride ions. It suggests that compounds with pyrrole units might be explored for sensing applications due to their selective interaction with specific ions (Lin et al., 2007).

Advanced Materials and Drug Synthesis

- A Sustainable Catalytic Pyrrole Synthesis : This study presents a sustainable method for synthesizing pyrroles from secondary alcohols and amino alcohols, which are deoxygenated and linked via C–N and C–C bonds. This approach, involving the elimination of hydrogen gas, highlights the potential for using renewable resources in synthesizing compounds that may include pyrrole structures similar to the compound of interest (Michlik & Kempe, 2013).

作用機序

Pyrrole and pyrrolidine analogs have diverse therapeutic applications like fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, anti-tubercular, and antitumor agents . They are also known to inhibit reverse transcriptase in case of human immune deficiency virus type 1 (HIV-1) and cellular DNA polymerases protein kinases .

特性

IUPAC Name |

(3aR,7aS)-1,2,3,3a,4,6,7,7a-octahydropyrano[3,4-c]pyrrole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO.ClH/c1-2-9-5-7-4-8-3-6(1)7;/h6-8H,1-5H2;1H/t6-,7-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRQVPZMFWAJLTA-ZJLYAJKPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2C1CNC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@@H]2[C@H]1CNC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[6-(2,4-Dimethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2680760.png)

![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperidin-1-yl)-2-oxoacetamide](/img/structure/B2680763.png)

![3-[(3-chlorobenzyl)sulfanyl]-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2680769.png)

![4-[2-(2-Chlorophenoxy)ethyl]morpholine](/img/structure/B2680770.png)

![Benzo[d][1,3]dioxol-5-yl(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)methanone](/img/structure/B2680771.png)

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2680777.png)

![(1-methyl-3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-pyrazol-4-yl)methyl 3,5-bis(trifluoromethyl)benzenecarboxylate](/img/structure/B2680778.png)

![6-Methoxy-3-(4-methoxybenzenesulfonyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2680780.png)

![4-(4-(2-Fluoroethyl)piperazin-1-yl)thieno[3,2-d]pyrimidine](/img/structure/B2680781.png)